11-cis-Retinol

Description

This compound has been reported in Pandalus borealis and Homo sapiens with data available.

Structure

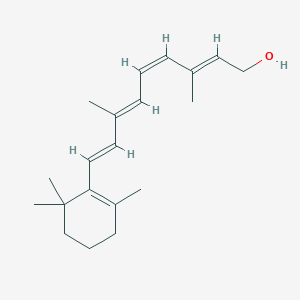

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317284 | |

| Record name | 11-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22737-96-8 | |

| Record name | 11-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-cis-Retinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crucial Role of 11-cis-Retinol in the Visual Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of vertebrates to perceive light is fundamentally dependent on a series of biochemical reactions known as the visual cycle. This intricate process, occurring in the retina, is responsible for the continuous regeneration of the chromophore 11-cis-retinal (B22103), which is essential for the function of both rod and cone photoreceptor cells. The discovery of the visual cycle and its components, a landmark achievement in biochemistry and physiology, was pioneered by George Wald, who was awarded the Nobel Prize in Physiology or Medicine in 1967 for his work.[1] Wald's research laid the foundation for our understanding of how light energy is converted into a neural signal, and it all begins with the photoisomerization of 11-cis-retinal.[2][3] This technical guide provides an in-depth exploration of the discovery and mechanisms of the visual cycle, with a particular focus on the pivotal role of 11-cis-retinol. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.

The Canonical Visual Cycle: A Symphony of Enzymes and Transport Proteins

The regeneration of 11-cis-retinal is a multi-step process that involves both photoreceptor cells and the retinal pigment epithelium (RPE).[4] The canonical visual cycle, which primarily supports rod vision, can be broken down into the following key stages:

-

Photoisomerization: Vision is initiated when a photon of light is absorbed by the 11-cis-retinal chromophore bound to an opsin protein in the photoreceptor outer segments, forming rhodopsin. This absorption of light energy triggers the isomerization of 11-cis-retinal to all-trans-retinal (B13868).[5]

-

Reduction to All-trans-retinol: The all-trans-retinal dissociates from the opsin and is then reduced to all-trans-retinol by the enzyme all-trans-retinol dehydrogenase (RDH), located in the photoreceptor outer segments.[6]

-

Transport to the RPE: All-trans-retinol is transported from the photoreceptor outer segments to the RPE. This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[4]

-

Esterification: Within the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol (B82714) acyltransferase (LRAT), forming an all-trans-retinyl ester. This step is crucial for storing retinoids in the RPE.[4]

-

Isomerization to this compound: The all-trans-retinyl ester is the substrate for the key enzyme of the visual cycle, RPE65, an isomerohydrolase. RPE65 converts the all-trans-retinyl ester into this compound.[7][8]

-

Oxidation to 11-cis-retinal: this compound is then oxidized to 11-cis-retinal by this compound dehydrogenase (RDH5).[9]

-

Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it can combine with an opsin to regenerate a photopigment, ready to detect another photon of light.

The Cone Visual Cycle: A Faster, Alternative Pathway

Cones, responsible for color and high-acuity vision, have a much faster dark adaptation rate than rods, suggesting a more efficient or alternative pathway for chromophore regeneration.[6] Evidence points to a cone-specific visual cycle that involves Müller glial cells in the retina.[10][11] In this proposed pathway, all-trans-retinol from cones is taken up by Müller cells and isomerized to this compound. This this compound is then transported back to the cones, where it is oxidized to 11-cis-retinal. This localized cycle may contribute to the rapid regeneration of cone photopigments.[12]

Quantitative Data in the Visual Cycle

The following tables summarize key quantitative data related to retinoid levels and the kinetics of visual cycle components.

Table 1: Retinoid Levels in the Mouse Eye Under Different Lighting Conditions

| Retinoid | Dark-Adapted (pmol/eye) | Light-Adapted (pmol/eye) | Reference |

| 11-cis-retinal | 18 (S p) / 15 (L p) | Decreased | [13] |

| all-trans-retinal | Undetectable | 5 (S p) / 3 (L p) | [13] |

| all-trans-retinyl esters | ~70-150 | Fairly stable | [14] |

S p and L p refer to two different populations of opossum shrimp in the cited study, demonstrating the principle of retinoid changes. Data for mouse models show similar trends.

Table 2: Kinetic Parameters of Key Visual Cycle Components

| Enzyme/Process | Parameter | Value | Organism/System | Reference |

| RPE65 | Initial reaction rate | 2.9 pmol/min/mg of RPE65 | Expressed in 293A cells | [15] |

| Rhodopsin Regeneration | Time constant (τ) | ~400 sec | Human | [16] |

| Rhodopsin Regeneration | Rate of regeneration | Proportional to bleached pigment | Human | [16] |

| Rhodopsin Regeneration | Half-time (t1/2) - WT opsin | 14 s | Bovine opsin in vitro | [17] |

| Rhodopsin Regeneration | Half-time (t1/2) - E122S mutant | 28 s | Bovine opsin in vitro | [17] |

| Rhodopsin Regeneration | Half-time (t1/2) - C167S mutant | 122 s | Bovine opsin in vitro | [17] |

| RDH5 Inhibition by Isotretinoin | K i | 0.1 µM | In vitro | [10] |

Experimental Protocols

Retinoid Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and quantification of retinoids from retinal tissue. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[18]

a. Tissue Homogenization and Extraction:

-

Excise the retina and immediately homogenize the tissue in a suitable buffer, such as 0.1 M MOPS (pH 6.5) containing 10 mM hydroxylamine (B1172632) to convert retinals to their more stable oxime derivatives.

-

Add an internal standard (e.g., retinyl acetate) to the homogenate to correct for extraction efficiency.[19]

-

Perform a two-step liquid-liquid extraction. First, add ethanol (B145695) and hexane (B92381) to the homogenate, vortex thoroughly, and centrifuge to separate the phases. Collect the upper hexane phase, which contains the nonpolar retinoids (retinyl esters, retinol, and retinal oximes).[19]

-

For the analysis of more polar retinoids like retinoic acid, the aqueous phase can be acidified with HCl and re-extracted with hexane.[19]

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.[19]

-

Resuspend the dried retinoid extract in the HPLC mobile phase.[19]

b. HPLC Analysis:

-

Normal-Phase HPLC for Isomer Separation:

-

Column: Silica gel column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[19]

-

Mobile Phase: An isocratic mobile phase of hexane with a small percentage of 2-propanol and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[20]

-

Detection: UV detector set at 325 nm for retinols and retinyl esters, and 350-368 nm for retinal oximes and retinoic acid.[19][20]

-

Elution Order: Retinyl esters elute first, followed by retinal oximes, and then the different isomers of retinol and retinoic acid.[19]

-

-

Reverse-Phase HPLC for General Retinoid Profiling:

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).[19]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[19]

-

Flow Rate: 1 mL/min.[19]

-

Detection: UV detector at 325 nm for retinol and retinyl esters, and 368 nm for retinal oximes.[19]

-

In Vitro Rhodopsin Regeneration Assay

This assay measures the ability of opsin in bleached photoreceptor outer segments (POS) to regenerate rhodopsin upon the addition of 11-cis-retinal.

-

Isolation of Photoreceptor Outer Segments (POS):

-

Isolate retinas from dark-adapted animals.

-

Gently shake the retinas in a buffered saline solution to detach the outer segments.

-

Purify the POS by sucrose (B13894) density gradient centrifugation.

-

-

Bleaching of Rhodopsin:

-

Expose the isolated POS to bright light in the presence of hydroxylamine to bleach the rhodopsin and convert the released all-trans-retinal to all-trans-retinal oxime.

-

Wash the bleached POS to remove the hydroxylamine and retinal oxime.

-

-

Regeneration:

-

Incubate the bleached POS in the dark with a molar excess of 11-cis-retinal.

-

At various time points, take aliquots of the suspension.

-

-

Quantification of Regenerated Rhodopsin:

-

Measure the absorbance of the aliquots at 500 nm before and after a second bleaching step. The difference in absorbance is proportional to the amount of regenerated rhodopsin.

-

The percentage of rhodopsin regenerated is calculated based on the initial amount of rhodopsin present before the first bleaching.[21]

-

In Vitro RPE65 Isomerohydrolase Activity Assay

This assay measures the enzymatic activity of RPE65 in converting all-trans-retinyl esters to this compound.

-

Preparation of Substrate:

-

Prepare liposomes containing all-trans-retinyl palmitate. This mimics the natural presentation of the substrate in the RPE membrane.[8]

-

-

Enzyme Source:

-

Reaction:

-

Incubate the enzyme source with the all-trans-retinyl ester-containing liposomes in a buffer containing a fatty acid-free bovine serum albumin (BSA) and cellular retinaldehyde-binding protein (CRALBP) at 37°C in the dark.[8]

-

-

Extraction and Analysis:

-

Stop the reaction by adding methanol (B129727) and extract the retinoids with hexane.[8]

-

Analyze the hexane extract by normal-phase HPLC to separate and quantify the this compound product.[8]

-

Visualizations of Key Pathways and Workflows

Caption: The Canonical Visual Cycle.

Caption: The Proposed Cone-Specific Visual Cycle.

Caption: Experimental Workflow for Retinoid Analysis by HPLC.

Conclusion

The discovery and elucidation of the visual cycle represent a triumph of biochemical and physiological research. The regeneration of 11-cis-retinal, with this compound as a key intermediate, is a process of remarkable efficiency and precision, essential for maintaining our sense of sight. A thorough understanding of the enzymes, transport proteins, and kinetics of this cycle is paramount for researchers and clinicians working to develop novel therapies for a range of retinal diseases characterized by a dysfunctional visual cycle. This technical guide provides a foundational resource to aid in these endeavors, offering both the conceptual framework and the practical methodologies required for continued progress in this vital area of vision science.

References

- 1. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiology of vision [animalresearch.info]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. oculogenetica.com [oculogenetica.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Rod and Cone Visual Pigments and Phototransduction through Pharmacological, Genetic, and Physiological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and immunohistochemistry of retinol dehydrogenase from bovine retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visual cycle - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sav.sk [sav.sk]

- 21. scispace.com [scispace.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of 11-cis-Retinol in Vertebrate Cone Vision: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vertebrate cone photoreceptors are essential for high-acuity daylight and color vision, operating under conditions of bright and fluctuating light. This high metabolic demand necessitates a robust and rapid mechanism for regenerating the visual chromophore, 11-cis-retinal (B22103), a process that the canonical rod-dominant visual cycle cannot sufficiently support. This document provides a comprehensive technical overview of the specialized pathways that fulfill this need, focusing on the central role of 11-cis-retinol. We will explore the cone-specific visual cycle, which involves Müller glial cells, and a secondary pathway utilizing a reservoir of 11-cis-retinyl esters in the retinal pigment epithelium (RPE). This guide details the molecular players, enzymatic reactions, transport mechanisms, quantitative kinetics, and key experimental protocols relevant to understanding and investigating this critical aspect of cone physiology.

Introduction: The Challenge of Sustained Cone Vision

Vertebrate vision is mediated by two types of photoreceptor cells: rods for dim-light (scotopic) vision and cones for bright-light (photopic) and color vision.[1] Both cell types utilize 11-cis-retinal as the light-sensitive chromophore, which, upon absorbing a photon, isomerizes to all-trans-retinal (B13868), initiating the phototransduction cascade.[1][2] To sustain vision, this all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment.

The well-established canonical visual cycle, located in the retinal pigment epithelium (RPE), services both rods and cones.[1] However, its rate is relatively slow and can be overwhelmed by the high rate of photopigment bleaching that occurs in cones during daylight illumination.[3] This limitation, along with the competition with the much more numerous rods for chromophore, has led to the discovery of supplementary pathways specifically adapted to the high demands of cone vision. These pathways are characterized by their reliance on this compound as a key intermediate, which is delivered to cones for the final oxidation step.

The Cone-Specific Visual Cycle: A Müller Cell-Photoreceptor Partnership

Biochemical and physiological evidence from diverse species, including primates, has established the existence of a cone-specific visual cycle that operates independently of the RPE and involves a partnership between Müller glial cells and cone photoreceptors. This pathway provides a rapid and selective supply of chromophore to cones, enabling them to adapt quickly and maintain function in bright light.

Synthesis of this compound in Müller Cells

The cycle begins after light exposure, when all-trans-retinal is released from cone opsin and reduced to all-trans-retinol in the cone outer segment. This all-trans-retinol is then transported to adjacent Müller cells. Within the Müller cells, an isomerase converts all-trans-retinol into this compound. While sphingolipid δ(4) desaturase 1 (Des1) was investigated as a candidate isomerase for this step, studies using conditional knockout mice have indicated that Des1 is not required for cone visual pigment regeneration, suggesting other enzymes are responsible for this critical reaction. Unlike the RPE, Müller cells do not oxidize this compound to 11-cis-retinal; they specifically export this compound.

Transport of this compound to Cones

The newly synthesized this compound is transported from the Müller cells back to the cone photoreceptors. This shuttling process across the subretinal space is facilitated by the Interphotoreceptor Retinoid-Binding Protein (IRBP). IRBP binds to this compound, protecting the labile cis-isomer from light-induced isomerization and improving the efficiency of its delivery to the cones.

Oxidation of this compound in Cone Outer Segments

The final and defining step of this pathway is the oxidation of this compound to 11-cis-retinal. This enzymatic reaction occurs specifically within the cone photoreceptor itself, a capability that rods do not possess. Evidence suggests this oxidation activity is localized to the cone outer segment. Retinol (B82714) dehydrogenase 8 (RDH8), which is present in the outer segments of both rods and cones, has been implicated in this cone-specific reaction. This localized oxidation ensures that the regenerated 11-cis-retinal is immediately available for binding with cone opsin, completing the cycle and restoring photosensitivity.

A Parallel Pathway: The 11-cis-Retinyl Ester Cycle

In addition to the Müller cell pathway, vertebrate eyes, particularly those of cone-dominant species, maintain a large storage pool of 11-cis-retinyl esters within the RPE. This reservoir serves as a critical source of chromophore to sustain cone vision under intense light. During dark adaptation, this pool is generated via the canonical visual cycle enzymes, including lecithin (B1663433) retinol acyltransferase (LRAT) and RPE65. Under bright light conditions that would otherwise deplete the available 11-cis-retinal, these esters are rapidly hydrolyzed to release this compound, which is then oxidized to 11-cis-retinal and supplied to photoreceptors. This mechanism provides an elegant and efficient way to buffer the chromophore supply against the varying light conditions encountered in natural environments.

Quantitative Data and Kinetics

The primary advantage of the cone-specific visual cycle is its speed, which is crucial for rapid dark adaptation and maintaining function under photopic conditions. While comprehensive kinetic data for every step of the this compound pathway remains an active area of research, studies on isolated photoreceptors provide valuable insights into the efficiency of retinoid processing in cones compared to rods.

| Parameter | Species / Cell Type | Value / Observation | Citation |

| Pigment Regeneration Time | Cone-dominant species (e.g., ground squirrel) | Full recovery within 5 minutes. | |

| all-trans-retinol Formation Rate Constant (k) | Human Cones | ~1.8 min⁻¹ | |

| all-trans-retinol Formation Rate Constant (k) | Macaca fascicularis Cones | 4.0 ± 1.1 min⁻¹ | |

| all-trans-retinol Formation Rate Constant (k) | Human Rods | 0.24 - 0.55 min⁻¹ | |

| all-trans-retinol Formation Rate Constant (k) | Macaca fascicularis Rods | 0.38 ± 0.08 min⁻¹ | |

| Conversion Efficiency | Human Rods & Cones | ~80% to 90% of released all-trans-retinal is converted to all-trans-retinol. | |

| Retinal Dehydrogenase (RDH) Activity | Carp (B13450389) Cones (Outer Segment) | >30 times higher than in carp rods. |

Table 1: Summary of Quantitative Data on Retinoid Kinetics in Photoreceptors. The significantly faster rate of all-trans-retinol formation in cones reflects a more rapid clearance of the phototoxic all-trans-retinal and a quicker entry into the recycling pathways.

Experimental Protocols

Investigating the role of this compound in cone vision requires specialized techniques to isolate and quantify retinoids, measure enzymatic activity, and assess retinal function.

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying the various isomers of retinol, retinal, and retinyl esters.

Objective: To extract and quantify retinoids from retinal tissue.

Methodology:

-

Sample Preparation (in dim red light):

-

Homogenize retinal tissue in a suitable buffer (e.g., phosphate (B84403) buffer with saline).

-

Add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.

-

For retinaldehyde quantification, derivatize with O-ethylhydroxylamine to form the more stable O-ethyloxime.

-

-

Liquid-Liquid Extraction:

-

Add an organic solvent (typically hexane) to the aqueous homogenate.

-

Vortex vigorously to mix phases and centrifuge to separate the layers.

-

Carefully collect the upper organic (hexane) phase, which contains the nonpolar retinoids (retinol and retinyl esters).

-

Repeat the extraction process to ensure high recovery.

-

-

Sample Concentration:

-

Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried retinoid extract in a small, precise volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

System: A reverse-phase HPLC system with a C18 column is commonly used.

-

Mobile Phase: A gradient of solvents, such as an acetonitrile/water mixture with a modifier like formic acid, is employed to separate the different retinoid species.

-

Detection: A UV-Vis or diode-array detector is used. Retinols and retinyl esters are typically detected at ~325 nm, while retinal oximes are detected at ~360-380 nm.

-

Quantification: The concentration of each retinoid is determined by comparing the integrated peak area from the sample to a standard curve generated from known concentrations of authentic retinoid standards.

-

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the ability of a specific RDH enzyme (e.g., RDH8) to convert a retinol substrate to retinaldehyde in a cellular context.

Objective: To quantify the enzymatic activity of a candidate RDH and assess the efficacy of potential inhibitors.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in 6-well plates.

-

Transfect the cells with an expression vector containing the gene for the RDH of interest (e.g., HSD17B13/RDH13) or an empty vector as a control. Allow 24-48 hours for protein expression.

-

-

Inhibitor and Substrate Treatment:

-

(For inhibition studies) Pre-incubate the transfected cells with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 1 hour).

-

Add the substrate, all-trans-retinol or this compound, to the cell culture medium at a final concentration of ~5 µM.

-

Incubate for a set period (e.g., 8 hours) at 37°C to allow for enzymatic conversion.

-

-

Sample Collection and Preparation:

-

Place the plate on ice and wash the cells with cold PBS.

-

Lyse the cells and collect the lysate.

-

Perform retinoid extraction from the lysate as described in the HPLC protocol (Section 5.1).

-

-

Analysis:

-

Quantify the amount of the product (e.g., retinaldehyde) formed using HPLC.

-

Normalize the amount of product to the total protein concentration of the cell lysate to account for variations in cell number.

-

For inhibition studies, calculate the percent inhibition at each concentration and determine the IC50 value.

-

Electroretinography (ERG) for Cone Function Assessment

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, including cone photoreceptors, in response to a light stimulus.

Objective: To assess the functional recovery of cones after a photobleach, which is dependent on the efficiency of the visual cycle.

Methodology:

-

Animal Preparation:

-

The subject (e.g., macaque, mouse) is dark-adapted to bring photoreceptors to a baseline state. Anesthesia and pupil dilation are administered.

-

Electrodes are placed on the cornea (active), forehead (reference), and ear (ground).

-

-

Recording Protocol:

-

To isolate cone function, a rod-saturating background light is presented.

-

A bright light flash (the "bleach") is delivered to isomerize a significant portion of the cone visual pigment.

-

Following the bleach, brief, high-intensity light flashes are presented at regular intervals.

-

The electrical response of the retina to each flash is recorded. The "a-wave" of the ERG corresponds to the collective photoresponse of the outer photoreceptors.

-

-

Data Analysis:

-

The amplitude of the a-wave is plotted against the time of recovery in the dark.

-

The rate of recovery of the a-wave amplitude reflects the speed of cone pigment regeneration.

-

This technique can be used in isolated retinas to specifically study the RPE-independent cone visual cycle. In such preparations, rod responses do not recover, while cone responses show partial or full recovery, demonstrating the function of the intra-retinal pathway.

-

Conclusion and Future Directions

The regeneration of visual chromophore in cones is a complex and highly efficient process supported by at least two specialized pathways that center on the production and delivery of this compound. The Müller cell-dependent cone visual cycle provides a rapid, localized, and cone-specific supply of chromophore, while the RPE-based 11-cis-retinyl ester pool offers a high-capacity reservoir to sustain vision in bright environments. Together, these systems ensure that cone photoreceptors can meet the metabolic demands of high-performance daytime vision.

For researchers and drug development professionals, understanding these pathways is critical. Deficiencies in the cone visual cycle can lead to severe visual impairment, and the enzymes and transport proteins involved represent potential therapeutic targets for a range of retinal diseases. Future research will likely focus on identifying the specific isomerase in Müller cells, further elucidating the regulatory mechanisms that control these pathways, and developing pharmacological agents that can modulate chromophore supply to preserve or enhance cone function.

References

- 1. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones | Visual Neuroscience | Cambridge Core [cambridge.org]

- 3. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 11-cis-Retinol in the Phototransduction Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of 11-cis-retinol and its aldehyde form, 11-cis-retinal (B22103), at the heart of the phototransduction cascade. Understanding this process at a molecular level is paramount for developing novel therapeutic strategies for a range of retinal diseases. This document provides a comprehensive overview of the visual cycle, the downstream signaling events, quantitative data on key components, and detailed experimental protocols for their study.

The Visual Cycle: Regeneration of the Chromophore

The perception of light is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) within the photoreceptor cells of the retina.[1][2] For vision to be sustained, 11-cis-retinal must be continuously regenerated through a series of enzymatic reactions known as the visual cycle.[3][4] This process primarily occurs in the retinal pigment epithelium (RPE).[5]

Following photoisomerization, the all-trans-retinal dissociates from the opsin protein. In the photoreceptor outer segment, it is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), such as RDH8 and RDH12. This all-trans-retinol is then transported to the RPE.

Within the RPE, a cascade of enzymatic reactions takes place:

-

Esterification: All-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol (B82714) acyltransferase (LRAT). This step is crucial for storing retinoids.

-

Isomerization: The key step of the visual cycle is the conversion of all-trans-retinyl esters to this compound. This reaction is catalyzed by the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase.

-

Oxidation: Finally, this compound is oxidized to 11-cis-retinal by this compound dehydrogenases, such as RDH5.

The newly synthesized 11-cis-retinal is then transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment, rhodopsin.

References

- 1. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of retinoids by human retinal epithelium and transfer to rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redundant and unique roles of retinol dehydrogenases in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visual cycle - Wikipedia [en.wikipedia.org]

- 5. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 11-cis-Retinol as a Chromophore Precursor in Vision: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustaining vision. This technical guide provides an in-depth exploration of the function of its direct precursor, 11-cis-retinol, within the intricate enzymatic cascade of the visual cycle. We will dissect the key enzymatic players, their kinetics, and the experimental methodologies used to elucidate their function. This guide aims to serve as a comprehensive resource for researchers in ophthalmology, biochemistry, and pharmacology, providing the foundational knowledge necessary for understanding retinal health and developing novel therapeutic strategies for visual disorders.

Introduction: The Visual Cycle and the Primacy of this compound

Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) within the opsin proteins of photoreceptor cells.[1] To maintain photosensitivity, 11-cis-retinal must be constantly replenished through a series of enzymatic reactions known as the visual cycle or retinoid cycle.[2][3] This cycle primarily occurs in the retinal pigment epithelium (RPE) and involves the processing of all-trans-retinal back to its light-sensitive 11-cis isomer.[4] this compound emerges as a pivotal intermediate in this pathway, serving as the immediate precursor to the chromophore. Its formation and subsequent oxidation are tightly regulated processes, critical for both rod and cone photoreceptor function.[5] Disruptions in the enzymatic machinery responsible for producing this compound are linked to a variety of retinal diseases, highlighting its importance in ocular health.[6]

The Canonical Visual Cycle: A Journey to Chromophore Regeneration

The regeneration of 11-cis-retinal from all-trans-retinal released after photobleaching is a multi-step process. The core of this pathway, often referred to as the canonical visual cycle, takes place within the RPE cells.

From Photoreceptor to RPE: The Initial Steps

Following photoisomerization and release from opsin, all-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by the action of all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12.[7] This reduction is a critical detoxification step, as all-trans-retinal can be toxic to the cell.[7] The resulting all-trans-retinol is then transported from the photoreceptors to the RPE.

Esterification and Isomerization: The Birth of this compound

Once inside the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol (B82714) acyltransferase (LRAT).[8] These retinyl esters serve as the substrate for the key enzyme of the visual cycle, RPE65.[8][9] RPE65 is an isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters into this compound.[10] This is the rate-limiting step of the visual cycle.[10]

The Final Oxidation: this compound to 11-cis-Retinal

The newly synthesized this compound is then oxidized to 11-cis-retinal by this compound dehydrogenases, most notably RDH5.[1][5] This final enzymatic step generates the functional chromophore, which is then transported back to the photoreceptor outer segments to regenerate the visual pigments by combining with opsin.[3]

Quantitative Data on Key Components

The efficiency of the visual cycle is dictated by the kinetic properties of its enzymes and the binding affinities of retinoid-binding proteins.

| Enzyme/Protein | Substrate/Ligand | Km | Vmax/Initial Rate | Organism/System | Reference |

| RPE65 | all-trans-retinyl palmitate | ~3.3 µM | - | Purified chicken RPE65 | [2] |

| RPE65 | all-trans-retinyl ester | - | 2.9 pmol/min/mg protein | Recombinant human RPE65 in 293A cells | [9][11] |

| RDH10 | This compound | - | NAD+ dependent | Human RDH10 in COS1 cells | [12] |

| Cellular Retinol-Binding Protein I (CRBPI) | 9-cis-retinol | 11 nM (K'd) | - | Recombinant human | [8] |

| Cellular Retinol-Binding Protein I (CRBPI) | 9-cis-retinal | 8 nM (K'd) | - | Recombinant human | [8] |

| Cellular Retinol-Binding Protein II (CRBPII) | 9-cis-retinol | 68 nM (K'd) | - | Recombinant human | [8] |

| Cellular Retinol-Binding Protein II (CRBPII) | 9-cis-retinal | 5 nM (K'd) | - | Recombinant human | [8] |

Note: Kinetic parameters can vary significantly based on experimental conditions, such as the use of detergents and the specific assay system.

| Molecule | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |

| 11-cis-retinal | ~380 nm | ~24,900 M⁻¹cm⁻¹ | - | [7][13] |

| 11-cis-retinal | 390 nm | 20,800 M⁻¹cm⁻¹ | Saline | [13] |

| all-trans-retinal | ~380 nm | - | UV region | [7] |

| This compound | 318 nm | 34,320 M⁻¹cm⁻¹ | Hexane (B92381) | [14] |

| all-trans-retinol | ~325 nm | 51,770 M⁻¹cm⁻¹ | Hexane | [7][14] |

Experimental Protocols

The study of the visual cycle relies on a variety of specialized experimental techniques. Below are outlines of key protocols.

Isolation of Rod Outer Segments (ROS)

The isolation of intact rod outer segments is crucial for studying the initial stages of the visual cycle and for in vitro regeneration assays.

Principle: This protocol utilizes the differential density of ROS compared to other retinal components to isolate them via sucrose (B13894) density gradient centrifugation.

Methodology:

-

Dissect fresh bovine or mouse retinas in a buffered solution under dim red light.

-

Gently shake the retinas to detach the ROS into the buffer.

-

Filter the suspension to remove larger retinal debris.

-

Layer the crude ROS suspension onto a discontinuous sucrose gradient (e.g., 25-50% sucrose).

-

Centrifuge at high speed (e.g., 25,000 x g) for 1 hour at 4°C.

-

Collect the band of purified ROS from the interface of the sucrose layers.

-

Wash the isolated ROS to remove sucrose and resuspend in a suitable buffer.

In Vitro Rhodopsin Regeneration Assay

This assay measures the ability of 11-cis-retinal to combine with opsin to form functional rhodopsin.

Principle: The formation of rhodopsin is monitored spectrophotometrically by the increase in absorbance at approximately 500 nm.

Methodology:

-

Prepare a suspension of bleached rod outer segments (containing opsin).

-

Add a solution of 11-cis-retinal in a suitable solvent (e.g., ethanol) to the ROS suspension in the dark.

-

Incubate the mixture at 37°C.

-

At various time points, measure the absorbance spectrum of the suspension from 300 to 600 nm.

-

Calculate the amount of regenerated rhodopsin based on the increase in absorbance at the λmax of rhodopsin (~500 nm).

HPLC Analysis of Retinoids

High-performance liquid chromatography is a powerful technique for separating and quantifying the different isomers of retinol and retinal.

Principle: Retinoids are extracted from tissue and separated based on their polarity using a normal-phase HPLC column. Detection is typically achieved by UV-Vis spectrophotometry.

Methodology:

-

Homogenize eye tissue (e.g., RPE/choroid) in a suitable buffer.

-

Extract the retinoids from the homogenate using an organic solvent (e.g., hexane or a mixture of solvents).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried retinoid extract in the HPLC mobile phase.

-

Inject the sample onto a normal-phase HPLC column (e.g., silica).

-

Elute the retinoids using a non-polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Monitor the eluate at a specific wavelength (e.g., 325 nm for retinols and 365 nm for retinals) and quantify the peaks by comparison to known standards.

RPE65 Isomerase Activity Assay

This assay measures the enzymatic conversion of all-trans-retinyl esters to this compound.

Principle: RPE65 activity is determined by incubating a source of the enzyme with its substrate and quantifying the production of this compound by HPLC.

Methodology:

-

Prepare a source of RPE65, such as RPE microsomes or cell lysates from cells overexpressing RPE65.

-

Prepare a substrate solution of all-trans-retinyl esters (e.g., all-trans-retinyl palmitate) incorporated into liposomes.

-

Incubate the enzyme source with the substrate at 37°C in the dark.

-

Stop the reaction at various time points by adding a quenching solvent (e.g., methanol).

-

Extract the retinoids and analyze by HPLC as described above to quantify the amount of this compound produced.

The Cone Visual Cycle: A Parallel Pathway

While the canonical visual cycle in the RPE serves both rods and cones, there is growing evidence for a cone-specific visual cycle that may operate in parallel.[15] This alternative pathway is thought to involve Müller glial cells and may be crucial for the rapid regeneration of chromophore required for vision in bright light conditions. In this proposed cycle, all-trans-retinol is taken up by Müller cells, isomerized to this compound, and then transported to cone photoreceptors for oxidation to 11-cis-retinal. The precise enzymatic machinery of this pathway is still under active investigation.

Conclusion and Future Directions

This compound is an indispensable precursor to the visual chromophore, 11-cis-retinal. Its synthesis, primarily through the action of RPE65 in the retinal pigment epithelium, is a cornerstone of visual function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of the visual cycle.

Future research will likely focus on several key areas:

-

Elucidating the Cone-Specific Visual Cycle: Identifying the specific enzymes and transport proteins involved in the Müller cell-based pathway.

-

Therapeutic Targeting: Developing small molecule modulators of visual cycle enzymes to treat retinal diseases. For example, inhibitors of RPE65 could potentially reduce the accumulation of toxic byproducts in certain retinal degenerations.

-

Structural Biology: Obtaining high-resolution structures of the visual cycle enzymes to better understand their catalytic mechanisms and facilitate rational drug design.

A thorough understanding of the function of this compound and the enzymes that govern its metabolism will continue to be a critical area of research, with the potential to yield novel therapies for a range of blinding diseases.

References

- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Action of this compound on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption spectra of retinal molecule, 11-cis in ultraviolet, visible and infrared regions using density functional formalism [opg.optica.org]

- 7. Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photic generation of 11-cis-retinal in bovine retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RPE65 is the isomerohydrolase in the retinoid visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scite.ai [scite.ai]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Pathway for 11-cis-Retinaldehyde Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous regeneration of 11-cis-retinaldehyde is paramount for sustained vision. This chromophore, covalently bound to opsin proteins in photoreceptor cells, undergoes photoisomerization to all-trans-retinal (B13868) upon light absorption, initiating the visual signaling cascade. The canonical visual cycle, a series of enzymatic reactions primarily occurring in the retinal pigment epithelium (RPE), is responsible for recycling all-trans-retinal back to its 11-cis isomer, ensuring a constant supply for visual pigment regeneration.[1][2] Disruptions in this pathway are linked to a variety of inherited retinal diseases, making the enzymes of the visual cycle critical targets for therapeutic intervention.[1][3] This guide provides an in-depth technical overview of the core enzymatic pathway leading to the production of 11-cis-retinaldehyde.

The Canonical Visual Cycle: A Two-Cell Process

The regeneration of 11-cis-retinal (B22103) is a collaborative effort between photoreceptor cells and the adjacent RPE.[4] Following photoisomerization in the photoreceptors, all-trans-retinal is reduced to all-trans-retinol. This less toxic form is then transported to the RPE, where the key enzymatic steps of isomerization and oxidation take place to regenerate 11-cis-retinal. The regenerated chromophore is then transported back to the photoreceptors to recombine with opsin.

Core Enzymatic Steps in the RPE

The conversion of all-trans-retinol to 11-cis-retinaldehyde in the RPE is a three-step enzymatic cascade involving Lecithin:retinol acyltransferase (LRAT), RPE65 isomerohydrolase, and 11-cis-retinol dehydrogenases (RDHs). These enzymes are primarily localized to the endoplasmic reticulum of RPE cells.

Esterification of all-trans-retinol by Lecithin:retinol acyltransferase (LRAT)

Upon entering the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters. This reaction is predominantly catalyzed by LRAT, an enzyme that transfers an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol. This esterification step is crucial as it "primes" the retinoid for the subsequent isomerization and serves as a storage form of retinoids in the RPE.

Isomerization and Hydrolysis by RPE65

The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to this compound. This unique reaction, involving both isomerization of the polyene chain and hydrolysis of the ester bond, is catalyzed by the RPE-specific 65 kDa protein, RPE65. RPE65 acts as an isomerohydrolase and is a non-heme iron-containing enzyme. Its activity is critically dependent on the prior esterification of all-trans-retinol by LRAT, as all-trans-retinyl esters are the direct substrate for RPE65. Mutations in the RPE65 gene are a known cause of Leber congenital amaurosis (LCA), a severe inherited retinal dystrophy, highlighting the indispensable role of this enzyme.

Oxidation of this compound by this compound Dehydrogenases (RDHs)

The final enzymatic step in the RPE is the oxidation of this compound to 11-cis-retinaldehyde. This reaction is catalyzed by a family of NAD⁺-dependent short-chain dehydrogenases/reductases (SDRs). The most prominent enzyme in this step is RDH5. However, other RDHs, such as RDH10 and RDH11, also exhibit this compound dehydrogenase activity and can partially compensate for the loss of RDH5 function. The resulting 11-cis-retinaldehyde is the final product of the RPE-based visual cycle and is ready for transport back to the photoreceptors.

Quantitative Data on Key Enzymes

The following table summarizes key quantitative parameters for the core enzymes of the 11-cis-retinaldehyde production pathway. It is important to note that these values can vary depending on the experimental conditions, such as substrate presentation (e.g., in solution, micelles, or membranes) and the source of the enzyme (e.g., native tissue vs. recombinant protein).

| Enzyme | Substrate(s) | Product(s) | Km | Vmax / kcat | Cellular Location |

| LRAT | all-trans-retinol, Phosphatidylcholine | all-trans-retinyl ester, Lysophosphatidylcholine | ~0.24 µM (for all-trans-retinol), ~1.38 µM (for DPPC) | ~0.20 µmol/min/mg | RPE Endoplasmic Reticulum |

| RPE65 | all-trans-retinyl ester | This compound | - | ~2.9 pmol/min/mg (recombinant in 293A cells), ~1.45 x 10-4 s-1 (kcat) | RPE Endoplasmic Reticulum |

| RDH5 | This compound, NAD⁺ | 11-cis-retinaldehyde, NADH | - | ~0.4 - 0.6 nmol/min/mg | RPE Endoplasmic Reticulum |

| RDH10 | This compound, NAD⁺/NADP⁺ | 11-cis-retinaldehyde, NADH/NADPH | - | - | RPE |

| RDH11 | This compound, NADP⁺ | 11-cis-retinaldehyde, NADPH | - | - | RPE |

Experimental Protocols

Preparation of RPE Microsomes for In Vitro Enzyme Assays

This protocol describes the isolation of the microsomal fraction from RPE cells, which is enriched in the enzymes of the visual cycle.

Materials:

-

Freshly enucleated eyes (e.g., bovine or porcine)

-

Dissection tools

-

Homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl pH 7.4, 1 mM DTT)

-

Ultracentrifuge

Procedure:

-

Dissect the anterior segment of the eye to obtain the eyecup.

-

Gently peel the neural retina away from the RPE layer.

-

Carefully scrape the RPE cells from the choroid.

-

Homogenize the collected RPE cells in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer for subsequent enzyme assays.

In Vitro RPE65 Isomerase Activity Assay

This assay measures the conversion of all-trans-retinyl esters to this compound.

Materials:

-

RPE microsomes (prepared as above) or cells expressing recombinant RPE65.

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

all-trans-retinyl palmitate (substrate)

-

HPLC system with a normal-phase column

Procedure:

-

Incubate the RPE microsomes or cell lysate with all-trans-retinyl palmitate in the assay buffer at 37°C in the dark.

-

At various time points, stop the reaction by adding an organic solvent like hexane to extract the retinoids.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the retinoids and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried retinoids in the HPLC mobile phase.

-

Inject the sample into the HPLC system to separate and quantify the different retinoid isomers, specifically monitoring for the production of this compound.

Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the oxidation of this compound to 11-cis-retinaldehyde.

Materials:

-

RPE microsomes

-

Assay buffer

-

This compound (substrate)

-

NAD⁺ (cofactor)

-

Hexane

-

HPLC system

Procedure:

-

Incubate the RPE microsomes with this compound and NAD⁺ in the assay buffer at 37°C in the dark.

-

Stop the reaction and extract the retinoids using hexane as described in the RPE65 assay.

-

Analyze the extracted retinoids by HPLC to quantify the formation of 11-cis-retinaldehyde.

Visualizations

Enzymatic Pathway of 11-cis-Retinaldehyde Production

Caption: The canonical visual cycle pathway for 11-cis-retinaldehyde regeneration.

Experimental Workflow for Measuring RPE65 Activity

Caption: A typical experimental workflow for the isolation of RPE microsomes and in vitro assay of RPE65 activity.

References

- 1. Multienzyme Analysis of Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature-sensitive retinoid isomerase activity of RPE65 mutants associated with Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of RPE65 in 11-cis-Retinol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium-specific 65 kDa protein, or RPE65, is a critical enzyme in the vertebrate visual cycle.[1] Located in the retinal pigment epithelium (RPE), it is indispensable for converting all-trans-retinyl esters into 11-cis-retinol, a key step in the regeneration of the visual chromophore, 11-cis-retinal (B22103).[1][2] This process is essential for both rod and cone-mediated vision.[2][3] Mutations in the RPE65 gene are linked to severe inherited retinal diseases, most notably Leber congenital amaurosis (LCA), highlighting its critical role in maintaining visual function.[2][4][5] This guide provides a comprehensive overview of RPE65's function, the experimental protocols used to study it, and its relevance in the context of retinal disease and therapy.

RPE65: The Isomerohydrolase of the Visual Cycle

RPE65 functions as a retinoid isomerohydrolase, a unique enzymatic activity that combines the isomerization of an all-trans retinoid to an 11-cis configuration with the hydrolysis of a retinyl ester.[1][6] This dual function is a cornerstone of the canonical visual cycle, which regenerates the 11-cis-retinal chromophore necessary for the formation of rhodopsin and cone opsins, the light-sensitive pigments in photoreceptor cells.[2][7]

The enzymatic reaction catalyzed by RPE65 is the rate-limiting step in the visual cycle.[7] The process begins after light absorption isomerizes 11-cis-retinal to all-trans-retinal (B13868), triggering the phototransduction cascade. The resulting all-trans-retinal is reduced to all-trans-retinol in the photoreceptors and transported to the RPE.[8] Within the RPE, the enzyme lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which are the substrates for RPE65.[8][9][10] RPE65 then converts these esters, most commonly retinyl palmitate, into this compound.[1][8] Subsequently, this compound is oxidized to 11-cis-retinal, which is then transported back to the photoreceptors to regenerate the visual pigments.[8]

The proposed mechanism for RPE65's catalytic activity involves an SN1 O-alkyl bond cleavage, a process that is unique in biology.[1] This mechanism is thought to proceed through a stabilized carbocation intermediate.[1] While RPE65 is highly specific for producing this compound, studies have shown that it can also produce 13-cis-retinol, suggesting that the enzyme's specificity may be influenced by downstream factors.[11]

Quantitative Data on RPE65

| Parameter | Value | Species | Method | Reference |

| Molecular Weight (Calculated) | 60,944 Da | Bovine | Amino Acid Sequence | [12] |

| Molecular Weight (Cytosolic) | 61,161 ± 60 Da | Bovine | MALDI Mass Spectrometry | [12][13] |

| Molecular Weight (Microsomal) | 61,961 ± 170 Da | Bovine | MALDI Mass Spectrometry | [12][13] |

| Recombinant Human RPE65 (Non-membrane associated) | 64,867 ± 80 Da | Human | MALDI Mass Spectrometry | [12][13] |

| Recombinant Human RPE65 (Membrane associated) | 65,380 ± 150 Da | Human | MALDI Mass Spectrometry | [12][13] |

| Enzymatic Activity (Initial Rate) | 2.9 pmol/min/mg of RPE65 | Recombinant in 293A cells | Isomerohydrolase Assay | [6] |

| Expression Level (Microsomal) | 7.2 ± 0.4 µ g/eye | Bovine | ELISA | [12][13] |

| Expression Level (Cytosolic) | 3.8 ± 1.3 µ g/eye | Bovine | ELISA | [12][13] |

Experimental Protocols

RPE65 Isomerohydrolase Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of this compound from all-trans-retinyl esters.

Methodology:

-

Preparation of Substrate: All-trans-retinyl palmitate is incorporated into phospholipid liposomes to mimic its natural state within the RPE membrane.[14]

-

Enzyme Source: Purified recombinant RPE65 or RPE microsomes are used as the enzyme source.[14][15]

-

Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) containing the substrate liposomes and the enzyme source.

-

Incubation: The reaction mixture is incubated at 37°C in the dark to prevent photoisomerization of retinoids.

-

Extraction: The reaction is stopped, and retinoids are extracted using an organic solvent such as hexane (B92381) or chloroform/methanol.

-

Analysis: The extracted retinoids are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection. The amount of this compound produced is used to calculate the enzyme's activity.

Expression and Purification of Recombinant RPE65

Producing pure and active RPE65 is crucial for in-depth biochemical and structural studies.

Methodology:

-

Expression System: Human or other mammalian RPE65 cDNA is commonly expressed in Sf9 insect cells using a baculovirus expression system.[12][13]

-

Cell Lysis and Fractionation: Infected Sf9 cells are harvested and lysed. The lysate is then fractionated by centrifugation to separate the membrane-associated and non-membrane-associated forms of RPE65.[12][13]

-

Solubilization: The membrane fraction is treated with a detergent (e.g., CHAPS) or a chaotropic agent (e.g., guanidine) to solubilize the membrane-associated RPE65.[16]

-

Affinity Chromatography: Recombinant RPE65, often engineered with a His-tag, is purified using nickel-affinity chromatography.[13][16]

-

Purity and Identity Confirmation: The purity of the protein is assessed by SDS-PAGE and Coomassie blue staining. The identity is confirmed by Western blot analysis using RPE65-specific antibodies and by partial peptide sequencing.[13][16]

Signaling Pathways and Experimental Workflows

The Canonical Visual Cycle

This pathway illustrates the central role of RPE65 in regenerating 11-cis-retinal.

Caption: The canonical visual cycle pathway highlighting the RPE65-catalyzed step.

RPE65 Purification Workflow

This diagram outlines the key steps in obtaining purified RPE65 for experimental use.

Caption: Experimental workflow for the expression and purification of recombinant RPE65.

RPE65 in Retinal Disease and Gene Therapy

Mutations in the RPE65 gene disrupt the visual cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE.[2][3] This results in severe visual impairment from birth or early infancy, characteristic of Leber congenital amaurosis (LCA).[2][4][5][17] LCA caused by RPE65 mutations accounts for approximately 6-16% of all LCA cases.[18][19] Animal models, including mice and dogs with naturally occurring or engineered Rpe65 mutations, have been instrumental in understanding the pathophysiology of the disease and in developing therapeutic strategies.[3][20][21]

The critical role of RPE65 has made it a prime target for gene therapy. The goal of this approach is to deliver a functional copy of the RPE65 gene to the RPE cells, thereby restoring the enzyme's function and the visual cycle. Several clinical trials have demonstrated the safety and efficacy of adeno-associated virus (AAV) vectors for delivering the RPE65 gene.[22][23] These trials have shown significant improvements in visual function in some patients, particularly younger individuals.[18][24] In 2017, the U.S. Food and Drug Administration (FDA) approved voretigene neparvovec-rzyl (Luxturna), the first gene therapy for an inherited disease, for the treatment of patients with biallelic RPE65 mutation-associated retinal dystrophy.[19]

Conclusion

RPE65 is a vital enzyme whose isomerohydrolase activity is the linchpin of the visual cycle. Its role in converting all-trans-retinyl esters to this compound is essential for sustaining vision. The profound visual impairment caused by RPE65 mutations underscores its importance. The development of experimental protocols to study its function has paved the way for a deeper understanding of its mechanism and has been foundational to the successful development of gene therapies that offer hope for restoring vision in patients with RPE65-mediated retinal diseases. Continued research into the structure, function, and regulation of RPE65 will undoubtedly lead to further advancements in the treatment of these debilitating conditions.

References

- 1. RPE65 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leber Congenital Amaurosis due to RPE65 Mutations and its Treatment with Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RPE65-associated LCA | Center for Hereditary Retinal Degenerations (CHRD) | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RPE65, Visual Cycle Retinol Isomerase, Is Not Inherently 11-cis-specific: SUPPORT FOR A CARBOCATION MECHANISM OF RETINOL ISOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression, purification, and MALDI analysis of RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane [agris.fao.org]

- 15. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. patientworthy.com [patientworthy.com]

- 18. Gene therapy appears safe in LCA patients - American Academy of Ophthalmology [aao.org]

- 19. retina-international.org [retina-international.org]

- 20. Rpe65 Variants Affect Vision in Animal Models | Taconic Biosciences [taconic.com]

- 21. A Comprehensive Study of the Retinal Phenotype of Rpe65-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. karger.com [karger.com]

The Crucial Role of 11-cis-Retinol in Rod and Cone Photoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate involvement of 11-cis-retinol in the visual cycles of both rod and cone photoreceptors. A comprehensive understanding of these pathways is critical for research into the mechanisms of vision, the pathophysiology of retinal diseases, and the development of novel therapeutic interventions. This document provides a detailed overview of the synthesis, transport, and function of this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams of the key molecular processes.

Introduction: The Dual Visual Cycles and the Centrality of this compound

Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) within the opsin proteins of photoreceptor outer segments. To sustain vision, 11-cis-retinal must be continuously regenerated. This is accomplished through two distinct but interconnected pathways, collectively known as the visual cycle. Both rods and cones rely on the canonical visual cycle located in the retinal pigment epithelium (RPE). However, cones, which are responsible for daylight and color vision, have an additional, faster visual cycle that involves Müller glial cells.[1][2] this compound is a pivotal intermediate in both of these cycles, serving as the immediate precursor to the chromophore 11-cis-retinal.

The Canonical RPE Visual Cycle: Supplying Both Rods and Cones

The RPE-based visual cycle is the primary pathway for 11-cis-retinal regeneration and supplies both rod and cone photoreceptors.

Signaling Pathway of the Canonical RPE Visual Cycle:

The Cone-Specific Müller Cell Visual Cycle: A Faster Alternative

Cones exhibit a much faster rate of visual pigment regeneration compared to rods, which is essential for vision in bright light.[2] This is facilitated by a secondary visual cycle involving Müller glial cells, which provides a more rapid and localized supply of this compound directly to cones.[3][4]

Signaling Pathway of the Cone-Specific Müller Cell Visual Cycle:

References

- 1. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

A Challenge to Canonical Vision: The Non-Stereospecific Biosynthesis of 11-cis-Retinal

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The regeneration of 11-cis-retinal (B22103), the chromophore essential for vision, has long been understood to follow a specific enzymatic pathway known as the canonical visual cycle. This process, occurring in the retinal pigment epithelium (RPE), is characterized by a series of stereospecific reactions catalyzed by enzymes such as lecithin:retinol (B82714) acyltransferase (LRAT) and the isomerohydrolase RPE65. However, compelling evidence suggests the existence of a non-stereospecific pathway for 11-cis-retinal biosynthesis in the eye. This guide provides an in-depth technical overview of the core concepts, experimental evidence, and methodologies related to this alternative pathway, offering a valuable resource for researchers in ophthalmology and drug development.

The central tenet of the non-stereospecific pathway is the in vivo conversion of retinoid isomers other than all-trans-retinol into the crucial 11-cis-retinal. Seminal work has demonstrated that the non-physiological isomer, 13-cis-retinal (B14616), can serve as a productive intermediate in the biosynthesis of 11-cis-retinal, challenging the notion of a strictly enzyme-mediated, stereospecific process[1]. This finding opens up new avenues for understanding retinal biology and pathology and may have significant implications for the development of novel therapeutics for retinal diseases.

The Canonical Visual Cycle: A Stereospecific Benchmark

To appreciate the significance of the non-stereospecific pathway, it is essential to first understand the canonical visual cycle. This well-established pathway ensures a continuous supply of 11-cis-retinal to photoreceptor cells to regenerate visual pigments after bleaching by light[2][3].

The key enzymatic steps of the canonical visual cycle are:

-

Reduction: All-trans-retinal, released from opsin upon photoisomerization, is reduced to all-trans-retinol by retinol dehydrogenases (RDHs) in the photoreceptor outer segments[3][4].

-

Esterification: All-trans-retinol is transported to the RPE and esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming all-trans-retinyl esters[4][5].

-

Isomerization: The central, rate-limiting step is the conversion of all-trans-retinyl esters to 11-cis-retinol. This reaction is catalyzed by the iron-dependent enzyme RPE65, which acts as a retinoid isomerohydrolase[3][4][6][7].

-

Oxidation: this compound is then oxidized to 11-cis-retinal by this compound dehydrogenases (RDH5)[4][8].

-

Transport: Finally, 11-cis-retinal is transported back to the photoreceptor outer segments to regenerate the visual pigment[5].

Evidence for a Non-Stereospecific Biosynthetic Route

The primary evidence for a non-stereospecific pathway comes from in vivo labeling studies in rats. These experiments have shown that intraocularly injected [3H]-all-trans-retinol is processed to [3H]-11-cis-retinal. While at 18 hours, the majority of the recovered radioactive retinal is the 11-cis isomer (93%), at earlier time points, significant amounts of all-trans- and 13-cis-retinals are also present[1]. The transient nature of the 13-cis-retinal peak strongly suggests its role as an intermediate that is subsequently converted to 11-cis-retinal[1].

Further double-labeling experiments solidified this hypothesis. When [14C]-13-cis-retinol and [3H]-all-trans-retinol were co-injected, the 13-cis isomer was converted to 11-cis-retinal at a rate approximately 70% of that of the all-trans isomer[1]. In stark contrast, [14C]-9-cis-retinol was not significantly processed to 11-cis-retinal, although it did form isorhodopsin[1]. This demonstrates a degree of selectivity in the non-stereospecific pathway, favoring the conversion of 13-cis over 9-cis isomers. These findings suggest that the isomerization process may not be exclusively enzyme-mediated and could involve chemical isomerization mechanisms in vivo[1].

Quantitative Data from In Vivo Retinoid Isomerization Studies

The following table summarizes the key quantitative findings from the foundational study on non-stereospecific 11-cis-retinal biosynthesis.

| Time (hours) | % of Total Radioactive Retinals as 11-cis-retinal | % of Total Radioactive Retinals as all-trans-retinal | % of Total Radioactive Retinals as 13-cis-retinal |

| 1 | ~20% | ~60% | ~20% |

| 3 | ~50% | ~30% | ~20% |

| 6 | ~75% | ~15% | ~10% |

| 18 | 93% | <5% | <5% |

Table 1: Time course of retinal isomer formation from [3H]-all-trans-retinol injected intraocularly in rats. Data are approximated from the graphical representation in Bernstein et al., 1985[1].

| Injected Isomer | Relative Conversion to 11-cis-retinal (compared to all-trans-retinol) |

| [14C]-13-cis-retinol | ~70% |

| [14C]-9-cis-retinol | Very little to none |

Table 2: Relative conversion efficiency of different retinol isomers to 11-cis-retinal in vivo. Data from Bernstein et al., 1985[1].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the canonical visual cycle and the proposed non-stereospecific pathway, highlighting the key differences in their substrate specificity.

Caption: The Canonical Stereospecific Visual Cycle.

Caption: Proposed Non-Stereospecific Biosynthesis of 11-cis-Retinal.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of non-stereospecific 11-cis-retinal biosynthesis.

Intraocular Injection and Retinoid Extraction

-

Animal Model: Dark-adapted albino rats are typically used.

-

Anesthesia: Animals are anesthetized to prevent movement during the procedure.

-

Injection: A solution of radiolabeled retinol (e.g., [3H]-all-trans-retinol, [14C]-13-cis-retinol) in a suitable vehicle (e.g., ethanol) is injected into the vitreous humor of the eye using a microsyringe.

-

Incubation: Animals are kept in the dark for specified periods (e.g., 1, 3, 6, 18 hours) to allow for retinoid metabolism.

-

Euthanasia and Dissection: At the designated time points, animals are euthanized, and the eyes are enucleated. The retina is carefully dissected from the RPE-choroid.

-

Homogenization: The retinal tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) in the presence of a denaturing agent (e.g., methanol) to stop enzymatic reactions.

-

Extraction: Retinoids are extracted from the homogenate using an organic solvent such as hexane (B92381). The mixture is centrifuged to separate the organic and aqueous phases. The hexane layer containing the retinoids is collected.

-

Drying and Reconstitution: The hexane extract is dried under a stream of nitrogen and the residue is reconstituted in a small volume of the HPLC mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers

-

Derivatization: To improve the separation and stability of retinal isomers, the extracted retinoids are often converted to their oxime derivatives by reacting with hydroxylamine.

-

Chromatographic System: A normal-phase HPLC system is typically employed for the separation of retinoid isomers[9][10].

-

Column: A silica-based column (e.g., Zorbax SIL) is commonly used[10][11].

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is used for elution[9][10][11]. The exact ratio is optimized to achieve good separation of the different isomers.

-

Detection: A UV-Vis detector is used to monitor the elution of the retinoid oximes, typically at a wavelength of 365 nm[12].

-

-

Quantification: The amount of each isomer is determined by integrating the peak area from the chromatogram and comparing it to a standard curve generated with known amounts of purified retinal oxime isomers. For radiolabeled experiments, fractions corresponding to each peak are collected and the radioactivity is measured using a scintillation counter.

The following diagram illustrates a typical experimental workflow for these studies.

Caption: Experimental Workflow for In Vivo Retinoid Isomerization Studies.

Implications for Drug Development

The existence of a non-stereospecific pathway for 11-cis-retinal biosynthesis has several important implications for drug development:

-

Novel Therapeutic Targets: Understanding the molecular machinery of this alternative pathway could reveal new targets for drugs aimed at modulating the visual cycle. This could be particularly relevant for diseases where the canonical pathway is impaired.

-

Pharmacokinetics of Retinoid-Based Drugs: The non-stereospecific nature of this pathway suggests that various retinoid isomers could be interconverted in the eye. This needs to be considered when designing and evaluating the efficacy and safety of retinoid-based therapies.

-